Chemical structure and properties of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-
Chemical structure and properties of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-
An In-Depth Technical Guide to 3-Cyclohexyl-5-phenyl-2-oxazolidinone: Structure, Properties, and Synthesis
Introduction
The oxazolidinone ring system represents a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for developing agents that target a range of biological pathways. Among the vast library of oxazolidinone derivatives, 3-cyclohexyl-5-phenyl-2-oxazolidinone emerges as a molecule of significant interest. The strategic placement of a lipophilic cyclohexyl group on the ring nitrogen and a phenyl group at the C5 stereocenter creates a unique chemical architecture.
This guide provides a comprehensive technical overview of 3-cyclohexyl-5-phenyl-2-oxazolidinone, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its detailed chemical structure, stereochemical considerations, spectroscopic profile, and plausible synthetic routes. Furthermore, we will explore its potential applications in drug discovery, drawing insights from the well-established pharmacology of the broader oxazolidinone class.
Molecular Structure and Stereochemistry
The fundamental structure of 3-cyclohexyl-5-phenyl-2-oxazolidinone consists of a five-membered 1,3-oxazolidin-2-one ring.[3][4] This core is substituted at two key positions:
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N3 Position: A cyclohexyl group is attached to the nitrogen atom. This bulky, non-polar group significantly increases the molecule's lipophilicity, which can be a critical determinant of its pharmacokinetic properties, such as membrane permeability and blood-brain barrier penetration.[5]
-
C5 Position: A phenyl group is attached to the carbon atom adjacent to the ring oxygen. This aromatic moiety provides a site for potential π-π stacking and hydrophobic interactions within biological targets.
Stereoisomerism: A Critical Consideration
The carbon atom at the C5 position is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-3-cyclohexyl-5-phenyl-2-oxazolidinone and (S)-3-cyclohexyl-5-phenyl-2-oxazolidinone. The stereochemistry at this position is paramount, as it is well-established in the oxazolidinone class that biological activity is often confined to a single enantiomer.[6] For example, the antibacterial activity of the blockbuster drug Linezolid is attributed solely to the (S)-enantiomer.[1][6] Therefore, any investigation into the pharmacological potential of this molecule necessitates the synthesis and evaluation of enantiomerically pure forms.
Physicochemical and Spectroscopic Properties
Precise characterization is essential for confirming the identity and purity of a synthesized compound. The following tables summarize the key physical properties and predicted spectroscopic data for 3-cyclohexyl-5-phenyl-2-oxazolidinone.
Table 1: Physicochemical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₅H₁₉NO₂ | Calculated from structure |
| Molecular Weight | 245.32 g/mol | Calculated from formula |
| CAS Number | 56805-21-1 | NextSDS Database[7] |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds[8] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Acetone); poorly soluble in water | Predicted based on structure |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 5H, Ar-H), ~5.0 (dd, 1H, Ph-CH-O), ~4.2 (t, 1H, N-CH₂), ~3.6 (dd, 1H, N-CH₂), ~3.5 (m, 1H, N-CH-cyclohexyl), 1.0-2.0 (m, 10H, cyclohexyl-H) | Phenyl protons in the aromatic region. The proton at C5 is deshielded by the adjacent oxygen and phenyl ring. Diastereotopic protons at C4 will show distinct signals and coupling. Cyclohexyl protons will appear as a complex multiplet in the aliphatic region.[8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~158 (C=O), ~138 (Ar-C), ~129, ~128, ~126 (Ar-CH), ~80 (Ph-C-O), ~58 (N-C-cyclohexyl), ~48 (N-CH₂), ~32, ~26, ~25 (cyclohexyl-C) | The carbamate carbonyl carbon is significantly downfield. Aromatic carbons appear in the typical 120-140 ppm range. Carbons of the oxazolidinone and cyclohexyl rings appear in the aliphatic region.[9] |
| IR (KBr, cm⁻¹) | ~3050 (Aromatic C-H str.), ~2930, ~2850 (Aliphatic C-H str.), ~1750 (Amide C=O str.), ~1600 (C=C str.), ~1240 (C-O str.), ~1180 (C-N str.) | Strong carbonyl stretch is characteristic of the oxazolidinone ring. Distinct peaks for aromatic and aliphatic C-H stretches are expected. C-O and C-N stretches confirm the heterocyclic core.[10] |
| Mass Spec. (ESI+) | m/z 246.14 [M+H]⁺, 268.12 [M+Na]⁺ | The molecular ion peak (as [M+H]⁺ or [M+Na]⁺) will be prominent. Fragmentation may involve loss of the cyclohexyl group or cleavage of the oxazolidinone ring. |
Synthesis and Purification
The synthesis of enantiomerically pure 3-cyclohexyl-5-phenyl-2-oxazolidinone requires a stereocontrolled approach. A plausible and efficient strategy involves the cyclization of a chiral amino alcohol precursor.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the carbamate C-N bond, revealing a chiral amino alcohol and a cyclohexyl isocyanate equivalent. The chiral amino alcohol can be derived from the corresponding and readily available chiral amino acid, (R)- or (S)-phenylglycine.
Proposed Synthetic Protocol
This protocol outlines the synthesis of the (S)-enantiomer starting from commercially available (S)-2-amino-1-phenylethanol.
Step 1: Synthesis of (S)-2-(Cyclohexylamino)-1-phenylethanol
-
To a stirred solution of (S)-2-amino-1-phenylethanol (1.0 eq) and cyclohexanone (1.1 eq) in methanol (0.5 M), add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2 M NaOH to pH ~10 and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired N-alkylated amino alcohol.
Rationale: Reductive amination is a highly efficient method for forming C-N bonds. Using a mild reducing agent like sodium cyanoborohydride allows the reaction to proceed at neutral or slightly acidic pH, preserving the sensitive alcohol functionality.[11]
Step 2: Cyclization to (S)-3-Cyclohexyl-5-phenyl-2-oxazolidinone
-
Dissolve the amino alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add triphosgene (0.4 eq) dissolved in a minimal amount of anhydrous DCM dropwise over 30 minutes. Caution: Triphosgene is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, add pyridine (2.5 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product.
Rationale: Triphosgene serves as a safe and solid substitute for highly hazardous phosgene gas.[12] In the presence of a base like pyridine, it reacts with the amino alcohol to form a chloroformate intermediate which rapidly undergoes intramolecular cyclization to form the stable oxazolidinone ring.
Purification and Chiral Analysis
While the synthesis is designed to be stereoretentive, verifying the enantiomeric purity is crucial. This is best achieved using chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Lux Cellulose-1 or Lux Amylose-1, is recommended. These columns are known for their broad applicability in separating oxazolidinone analogues.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point. The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at 210 nm, where the phenyl group exhibits strong absorbance.
-
Procedure: Prepare a dilute solution (e.g., 1 mg/mL) of the synthesized compound in the mobile phase. Inject a small volume (e.g., 1 µL) onto the column. The two enantiomers will elute at different retention times, and the enantiomeric excess (% ee) can be calculated from the relative peak areas.
Rationale: Polysaccharide-based CSPs, like those derived from cellulose or amylose, form chiral cavities and grooves.[13] Enantiomers fit differently into these cavities through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, leading to different retention times and enabling their separation.
Applications and Relevance in Drug Discovery
While specific biological data for 3-cyclohexyl-5-phenyl-2-oxazolidinone is not widely published, its structural motifs suggest several promising avenues for investigation based on the activities of related compounds.
-
Antibacterial Agents: The oxazolidinone core is the key pharmacophore in antibiotics like Linezolid and Tedizolid, which inhibit bacterial protein synthesis.[1][6][14] The N-cyclohexyl and C5-phenyl groups could modulate the antibacterial spectrum, potency, and pharmacokinetic profile.
-
Enzyme Inhibition: Thiazolidinone derivatives, which are structurally related, have shown potent activity as enzyme inhibitors. For example, compounds with similar N-cyclohexyl and substituted benzylidene moieties have been developed as inhibitors of tyrosinase (implicated in melanogenesis) and NADPH oxidase (involved in oxidative stress).[5][15][16] The combination of hydrophobic (cyclohexyl) and aromatic (phenyl) groups in 3-cyclohexyl-5-phenyl-2-oxazolidinone makes it an attractive candidate for screening against various enzyme targets.
-
Neuroprotective Agents: Some oxazolidinones act as monoamine oxidase (MAO) inhibitors, with applications in treating depression and neurodegenerative diseases.[6] The lipophilic nature of the cyclohexyl group could enhance CNS penetration, making this scaffold interesting for neurological targets.
Summary and Future Outlook
3-Cyclohexyl-5-phenyl-2-oxazolidinone is a chiral heterocyclic compound with a chemical structure optimized for potential biological activity. Its synthesis can be achieved through stereocontrolled methods, and its purity can be confirmed using standard spectroscopic techniques and chiral HPLC. The combination of the proven oxazolidinone pharmacophore with lipophilic cyclohexyl and aromatic phenyl substituents makes it a compelling target for further research.
Future investigations should focus on the stereoselective synthesis and biological evaluation of both the (R) and (S) enantiomers. Screening against a panel of bacterial strains, key metabolic enzymes, and CNS targets could uncover novel therapeutic applications for this versatile scaffold.
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